tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-2(3H)-carboxylate
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Overview
Description
tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-2(3H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a fused ring system with nitrogen atoms, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-2(3H)-carboxylate typically involves multicomponent reactions (MCRs), which are known for their efficiency and atom economy. One common method involves the reaction between an aryl aldehyde, 2-aminopyridine or 2-aminopyrazine, and tert-butyl isocyanide. This reaction is catalyzed by iodine and proceeds via a one-pot three-component condensation . The reaction conditions are generally mild, often carried out at room temperature, and result in good yields of the desired product.
Chemical Reactions Analysis
tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Cycloaddition: The compound can undergo cycloaddition reactions, forming new ring structures.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-2(3H)-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by interfering with their cell division and proliferation pathways .
Comparison with Similar Compounds
tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-2(3H)-carboxylate can be compared with other similar heterocyclic compounds, such as:
Imidazo[1,2-a]pyrazine derivatives: These compounds share a similar fused ring structure and have shown similar biological activities, including anticancer properties.
Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit antibacterial and anticancer activities and are used in similar research applications.
The uniqueness of this compound lies in its specific structure and the presence of the tert-butyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H19N3O3 |
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Molecular Weight |
241.29 g/mol |
IUPAC Name |
tert-butyl (8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)14-7-8-6-12-4-5-13(8)9(14)15/h8,12H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
NBJSVWLHZCDAQR-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CNCCN2C1=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCCN2C1=O |
Origin of Product |
United States |
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